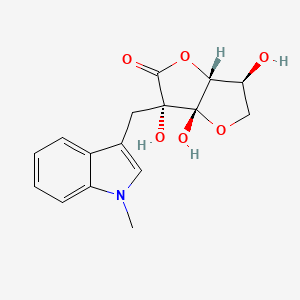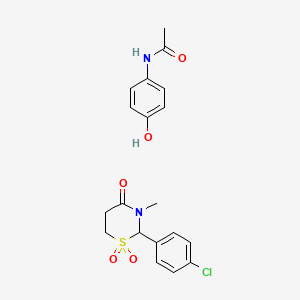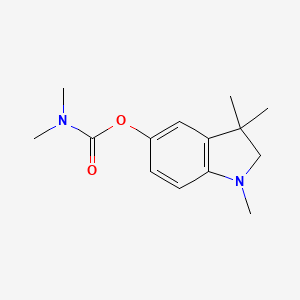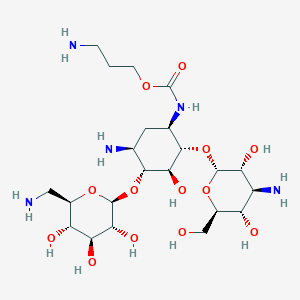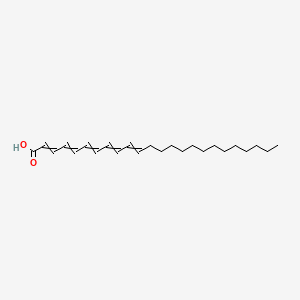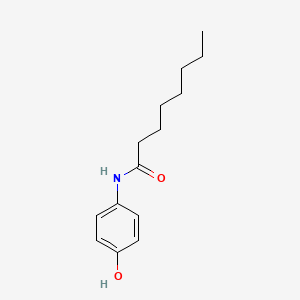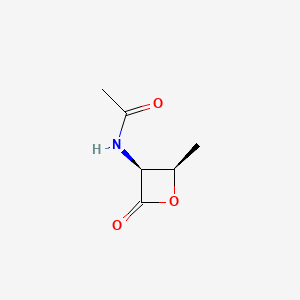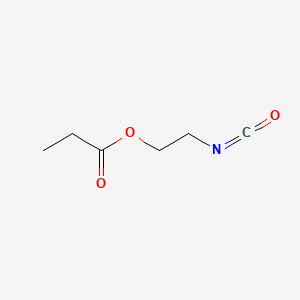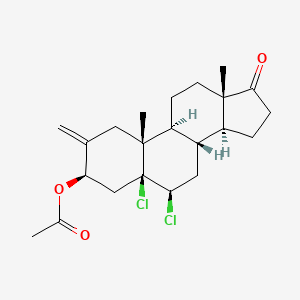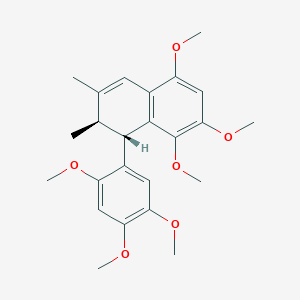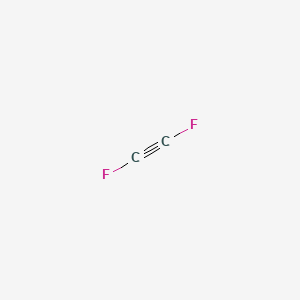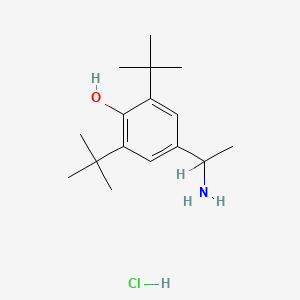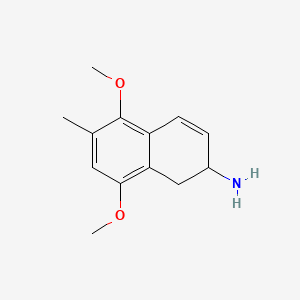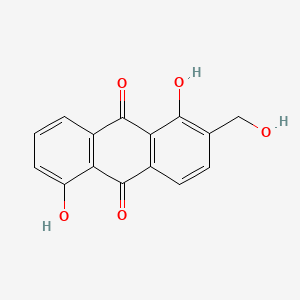
Morindaparvin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morindaparvin B is a natural product found in Gynochthodes parvifolia with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Antileukemic Anthraquinones
Morindaparvin B, identified in Morinda parvifolia, has been noted for its cytotoxic properties, particularly in the context of leukemia. It was isolated alongside other anthraquinones during bioassay-directed fractionation, demonstrating significant activity in antileukemic screens (Chang & Lee, 1984).
Impact on p53-Activated Transcription
In a study exploring various compounds from Morinda parvifolia, including morindaparvins C-G, it was found that these compounds, particularly naphthoquinones, had moderate cytotoxic effects on cancer cell lines by up-regulating p53 transcriptional activity (Kang et al., 2016).
Glycosides of Naphthohydroquinones and Anthraquinones
A study on Morinda parvifolia revealed the presence of glycosides of naphthohydroquinones and anthraquinones, including morindaparvins H-O. These compounds significantly increased p53 mRNA expression in cells, highlighting their potential in cancer research (Su et al., 2018).
Hepatoprotective Activities
Research has indicated that compounds from Morinda parvifolia, including morindaparvins, exhibit hepatoprotective activities. These glycosides have shown effectiveness against liver damage in various models (Su et al., 2019).
Synthesis of Morindaparvin B
The synthesis of morindaparvin B has been achieved through specific reactions, highlighting its potential for large-scale production and use in various research applications (Chang & Lee, 1985).
Eigenschaften
CAS-Nummer |
94450-11-0 |
|---|---|
Produktname |
Morindaparvin B |
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-5-9-12(13(7)18)15(20)8-2-1-3-10(17)11(8)14(9)19/h1-5,16-18H,6H2 |
InChI-Schlüssel |
JFGAVUDZKYYKSF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Andere CAS-Nummern |
94450-11-0 |
Synonyme |
1,5-dihydroxy-2-hydroxymethylanthraquinone morindaparvin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
